

Roniciclib (BAY 1000394) in Small Cell Lung Cancer Research: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Roniciclib** (BAY 1000394), a pancyclin-dependent kinase (CDK) inhibitor, and its investigation in the context of small cell lung cancer (SCLC). SCLC is an aggressive neuroendocrine malignancy characterized by rapid cell division, making the cell cycle a rational therapeutic target.[1] **Roniciclib** was developed to disrupt this process. Despite promising preclinical data, its clinical development for SCLC was ultimately terminated. This document details the mechanism of action, preclinical findings, and clinical trial results, presenting a complete picture of its scientific journey.

Core Mechanism of Action

Roniciclib is a potent, orally active, small-molecule inhibitor of multiple cyclin-dependent kinases.[2] Unlike selective CDK4/6 inhibitors that depend on a functional retinoblastoma (Rb) protein, **Roniciclib**'s broad activity was thought to be advantageous in SCLC, where the RB1 tumor suppressor gene is inactivated in over 90% of cases.[3][4] The drug's primary mechanism involves the simultaneous inhibition of both cell-cycle and transcriptional CDKs.[5]

- Cell-Cycle Inhibition: By inhibiting CDK1, CDK2, and CDK4, **Roniciclib** prevents the phosphorylation of key cell cycle proteins, including the retinoblastoma protein (pRb), leading to cell cycle arrest at CDK-dependent transition points.[4][6]
- Transcriptional Inhibition: By targeting CDK7 and CDK9, Roniciclib interferes with the phosphorylation of RNA polymerase II, disrupting gene transcription and leading to the



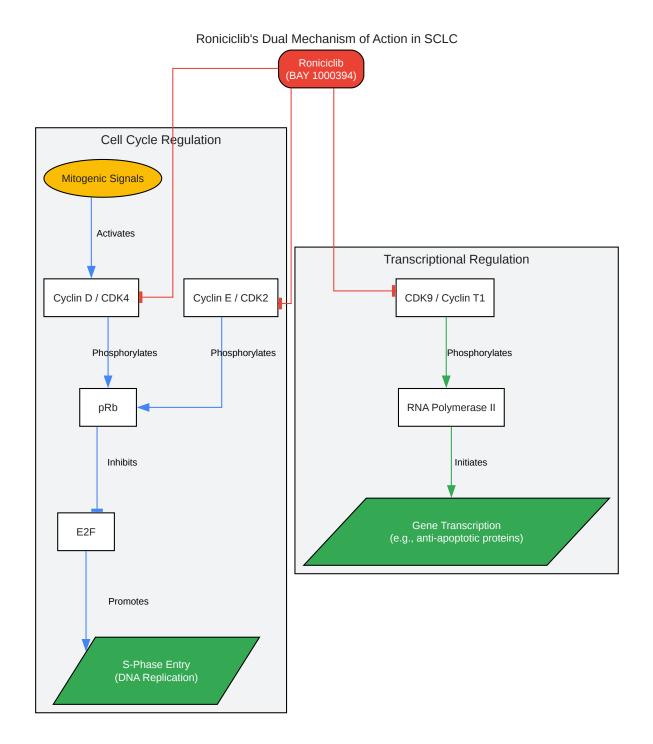




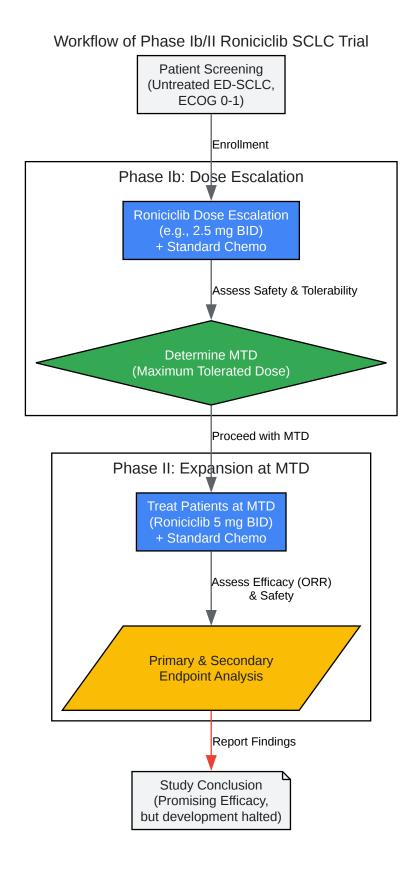
downregulation of anti-apoptotic proteins.[5][6]

This dual mechanism induces cell cycle arrest and apoptosis in cancer cells.[5]



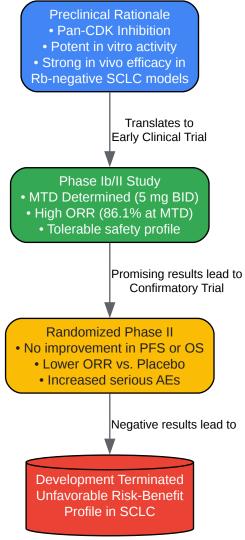












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